5-[(4-Nitrophenyl)methyl]imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
5-[(4-nitrophenyl)methyl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c14-9-8(11-10(15)12-9)5-6-1-3-7(4-2-6)13(16)17/h1-4,8H,5H2,(H2,11,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZUHTATRBKBAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=O)N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Nitrophenyl)methyl]imidazolidine-2,4-dione typically involves the reaction of 4-nitrobenzyl chloride with imidazolidine-2,4-dione under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the imidazolidine-2,4-dione ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of appropriate solvents to facilitate the reaction and subsequent purification steps.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Nitrophenyl)methyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide in alcohol are commonly used for nucleophilic substitution reactions.
Major Products Formed
Reduction: The major product formed is 5-[(4-aminophenyl)methyl]imidazolidine-2,4-dione.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Scientific Research Applications
5-[(4-Nitrophenyl)methyl]imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-[(4-Nitrophenyl)methyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules. The imidazolidine-2,4-dione ring can also participate in hydrogen bonding and other interactions with target proteins, affecting their function and activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substitution pattern at the 5-position of the imidazolidine-2,4-dione ring significantly alters molecular properties. Below is a comparative table of key derivatives:
Key Observations:
- Electron-withdrawing groups (e.g., nitro, bromo) increase polarity and may enhance binding to electron-rich biological targets .
- Electron-donating groups (e.g., methoxy, dimethylamino) improve solubility and modulate receptor interactions .
- Steric effects from substituents like methyl groups can hinder enzymatic degradation, improving pharmacokinetics .
Antidepressant Activity
- 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione: Exhibits antidepressant effects in mice (ED₅₀ = 17–42 mg/kg) without inhibiting monoamine oxidase, suggesting a unique mechanism distinct from tricyclics .
- 5-[(4-Nitrophenyl)methyl]imidazolidine-2,4-dione: No direct activity data, but the nitro group’s redox activity could facilitate pro-drug activation or oxidative stress pathways.
Antimicrobial and Biofilm Activity
- Thiazolidine-2,4-dione analogs (e.g., (Z)-5-(2-hydroxybenzylidene)-3-((2-(4-nitrophenyl)oxazol-4-yl)methyl)thiazolidine-2,4-dione): Show activity against Candida albicans biofilms, with yields up to 75% .
Natural Product Analogues
- Aplysinopsins: Marine-derived 5-(heteroarylmethylidene)hydantoins exhibit antitumor and neuroactive properties. Synthetic analogs like 5-[(4-nitrophenyl)methyl]imidazolidine-2,4-dione may mimic these activities through planar aromatic substitutions .
Biological Activity
5-[(4-Nitrophenyl)methyl]imidazolidine-2,4-dione, commonly referred to as a nitrophenyl imidazolidine derivative, is a heterocyclic compound with significant biological activity. This article explores its mechanisms of action, biochemical pathways, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features an imidazolidine ring with a nitrophenyl substituent at the 5-position. The presence of the nitro group enhances its reactivity and biological properties compared to similar compounds lacking this functional group.
The primary target for 5-[(4-Nitrophenyl)methyl]imidazolidine-2,4-dione is Tankyrase (TNKS) , an enzyme involved in various cellular processes, including the regulation of Wnt signaling pathways. Inhibition of TNKS by this compound can disrupt these pathways, leading to alterations in cell proliferation and differentiation.
Biochemical Pathways
- Inhibition of TNKS : The compound interacts with TNKS to inhibit its function, affecting downstream signaling pathways crucial for cellular homeostasis.
- Cellular Effects : This inhibition can lead to apoptosis in cancer cells and modulation of inflammatory responses.
Biological Activity
Research indicates that 5-[(4-Nitrophenyl)methyl]imidazolidine-2,4-dione exhibits several biological activities:
- Anticancer Activity : The compound has shown promise in inhibiting tumor growth through its effects on TNKS and related pathways.
- Antioxidant Properties : Studies have indicated that derivatives of imidazolidine compounds possess significant antioxidant capabilities, which may contribute to their protective effects against oxidative stress.
- Anti-inflammatory Effects : Molecular docking studies suggest that this compound can modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of tumor growth | , |
| Antioxidant | Significant reduction in oxidative stress | , |
| Anti-inflammatory | Modulation of inflammatory markers | , |
Case Study Analysis
A study focused on the anticancer properties of imidazolidine derivatives found that compounds similar to 5-[(4-Nitrophenyl)methyl]imidazolidine-2,4-dione demonstrated substantial cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of TNKS and subsequent induction of apoptosis in malignant cells .
Another study highlighted the antioxidant potential of related compounds through DFT (Density Functional Theory) calculations, which predicted favorable interactions with reactive oxygen species (ROS), thus providing insights into their protective roles in cellular systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
